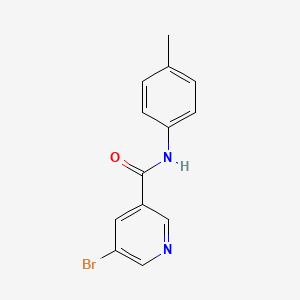
(1H-indol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-indol-5-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
- Synthesis and Applications in Antimicrobial and Anticancer Treatments: Schiff base indole derivatives with 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, including compounds similar to the specified chemical, have demonstrated significant antibacterial, antifungal, antituberculosis, and anticancer activities. Certain derivatives exhibited remarkable cytotoxic activity against various tumor cell lines and showed strong antioxidant properties (Verma, Saundane, & Meti, 2019).
Molecular Docking and Drug Design
- Molecular Docking Studies for Drug Development: Molecular docking studies have been conducted with compounds structurally similar to the specified chemical, providing insights for the development of novel antimicrobial and anticancer agents. These studies assist in understanding the interactions between these compounds and biological targets, which is crucial for drug design (Katariya, Vennapu, & Shah, 2021).
Enzymatic Biotransformation
- Microsomal Epoxide Hydrolase-Catalyzed Hydration: Enzymatic biotransformation studies involving oxetane-containing compounds, which share structural features with the specified chemical, have revealed insights into the metabolic pathways and enzyme mechanisms. This research helps in understanding the metabolism of such compounds in the body, particularly focusing on hydration reactions catalyzed by microsomal epoxide hydrolase (Li et al., 2016).
In Silico Analysis and Drug-likeness Prediction
- In Silico Drug-likeness Analysis: In silico studies have been conducted on compounds with structural similarity, analyzing their drug-likeness properties and potential as antimicrobial agents. This approach provides valuable insights into the pharmacokinetic properties and helps predict the effectiveness of these compounds as drugs (Pandya, Dave, Patel, & Desai, 2019).
Glutathione Transferase-Mediated Metabolism
- Glutathione Transferase-Catalyzed Metabolism: Research on the metabolism of strained ring compounds, like spiro-azetidine, has shown the involvement of glutathione transferases in their metabolism, leading to the formation of various metabolites. This study contributes to a better understanding of the metabolism of such compounds and their interactions with enzymes (Li et al., 2019).
Propiedades
IUPAC Name |
1H-indol-5-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(12-2-3-14-11(8-12)4-7-19-14)24-9-13(10-24)17-22-16(23-26-17)15-20-5-1-6-21-15/h1-8,13,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACERMOYUVTVCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)C4=NC(=NO4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

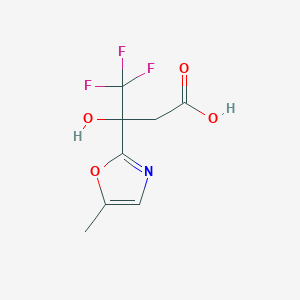
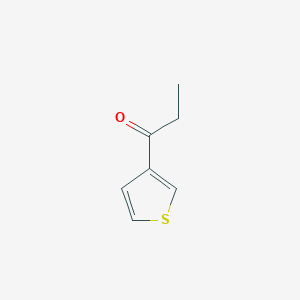
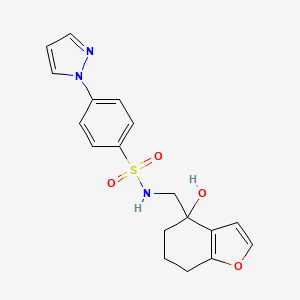


![N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2980847.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2980848.png)
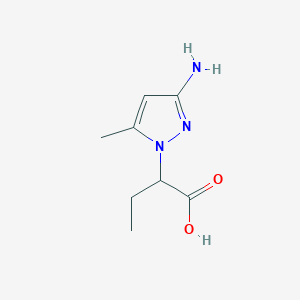
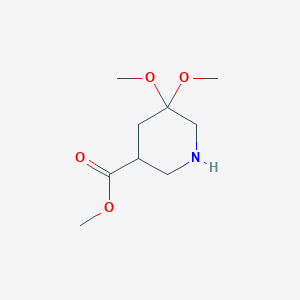


![N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2980859.png)
